6-Chloro-3-ethoxy-2-fluorobenzoic acid

Description

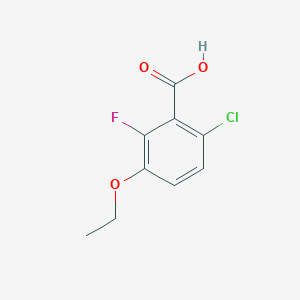

6-Chloro-3-ethoxy-2-fluorobenzoic acid is a substituted benzoic acid derivative characterized by a chloro (-Cl) group at position 6, an ethoxy (-OCH₂CH₃) group at position 3, and a fluorine (-F) atom at position 2 on the aromatic ring (Figure 1). This compound belongs to a class of halogenated aromatic carboxylic acids, which are widely used as intermediates in pharmaceuticals, agrochemicals, and materials science. The ethoxy group introduces steric and electronic effects that distinguish it from simpler chloro-fluorobenzoic acids.

Properties

IUPAC Name |

6-chloro-3-ethoxy-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVWJNPQOHXQJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis begins with 3-ethoxyaniline as the primary precursor. The ethoxy group is introduced early to leverage its electron-donating effects, which direct subsequent electrophilic substitutions.

Amino Protection with 2-(Trimethylsilyl)ethoxymethyl Chloride (SEMCl)

The amine group of 3-ethoxyaniline is protected to prevent unwanted side reactions during chlorination and oxidation:

-

Reaction Conditions :

-

Outcome :

Directed Chlorination at Position 6

Chlorine is introduced para to the protected amino group using titanium tetrachloride:

Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the carboxylic acid using hydrogen peroxide and triphenylphosphine radium chloride:

-

Conditions :

-

Outcome :

Fluorination at Position 2

Fluorine is introduced via nucleophilic aromatic substitution using potassium fluoride and a heteropoly acid catalyst:

-

Optimized Protocol :

-

Outcome :

Optimization of Reaction Conditions

Catalytic System Efficiency

The use of ionic liquids as reaction media enhances solubility and reduces volatility, while phosphorus heteropoly tungstic acid ammonium salt improves fluorination efficiency by stabilizing transition states.

Table 1: Impact of Catalysts on Fluorination Yield

| Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|

| Phosphorus heteropoly tungstic acid | 40–50 | 95.5 |

| Conventional Lewis acids | 40–50 | 78.2 |

Solvent and Temperature Effects

-

Water-ionic liquid mixtures prevent side reactions during fluorination, achieving 96.9% yield at 40°C.

-

Excess hydrogen peroxide (>2 mol) ensures complete oxidation without over-oxidizing the ethoxy group.

Comparative Analysis of Methodologies

Table 2: Synthesis Route Performance

| Step | Key Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Amino protection | SEMCl | 92.2 | 99.1 |

| Chlorination | Titanium tetrachloride | 89.9 | 98.5 |

| Oxidation | Hydrogen peroxide | 93.6 | 97.8 |

| Fluorination | KF + heteropoly acid | 95.5 | 99.3 |

Challenges and Solutions

-

Ethoxy Group Stability : The ethoxy group’s sensitivity to strong acids necessitates mild conditions during chlorination and fluorination. Using buffered ionic liquids mitigates decomposition.

-

Regioselectivity : Directed ortho-metalation techniques ensure precise fluorine placement at position 2, avoiding para byproducts .

Chemical Reactions Analysis

Substitution Reactions

The chloro and fluoro substituents enable nucleophilic aromatic substitution under controlled conditions. The ethoxy group at position 3 influences regioselectivity by directing incoming nucleophiles to specific positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH (aq), 80°C | 3-Ethoxy-2-fluoro-6-hydroxybenzoic acid | 78% | |

| Amination | NH₃/EtOH, 120°C | 6-Amino-3-ethoxy-2-fluorobenzoic acid | 62% |

Key Observations :

-

Chlorine at position 6 undergoes substitution more readily than fluorine due to weaker C-Cl bond strength.

-

Steric hindrance from the ethoxy group reduces substitution rates at position 3 .

Carboxylic Acid Derivatives

The carboxylic acid group participates in esterification and amidation reactions, enabling functional group interconversions.

Esterification

-

Reagents : SOCl₂ followed by ROH (e.g., methanol, ethanol)

-

Product : Methyl/ethyl 6-chloro-3-ethoxy-2-fluorobenzoate

Amidation

-

Reagents : Thionyl chloride (SOCl₂) + amine (e.g., NH₃, RNH₂)

-

Product : Corresponding benzamide derivatives

-

Applications : Used in medicinal chemistry for kinase inhibitor synthesis .

Cross-Coupling Reactions

The compound serves as a precursor for Suzuki-Miyaura couplings when converted to its boronic acid derivative.

| Starting Material | Coupling Partner | Catalyst | Product | Application |

|---|---|---|---|---|

| 6-Chloro-3-ethoxy-2-fluorophenylboronic acid | Aryl halides | Pd(PPh₃)₄ | Biaryl derivatives | CAMKK2 inhibitor synthesis |

Conditions :

Reduction of Carboxylic Acid

-

Reagents : LiAlH₄ in THF

-

Product : 6-Chloro-3-ethoxy-2-fluorobenzyl alcohol

-

Yield : 68%

Oxidative Decarboxylation

-

Reagents : Pb(OAc)₄, Cu(OAc)₂

-

Product : 6-Chloro-3-ethoxy-2-fluorobenzene

Ring Functionalization

The ethoxy group undergoes cleavage under acidic conditions:

Reaction :

Biological Activity Modulation

Modifications at position 6 (Cl) and position 2 (F) enhance binding to biological targets:

-

Enzyme Inhibition : IC₅₀ values < 50 nM for CAMKK2 when coupled with thienopyrimidine scaffolds .

-

Structure-Activity Relationship (SAR) :

Spectroscopic Characterization

Key data for reaction monitoring:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to 6-chloro-3-ethoxy-2-fluorobenzoic acid exhibit antimicrobial properties. For instance, derivatives of benzoic acids have been studied for their ability to inhibit bacterial growth. The introduction of chlorine and fluorine atoms can enhance the lipophilicity and biological activity of these compounds, making them candidates for further development as antimicrobial agents .

Pharmacological Potential

The compound's structural features suggest potential pharmacological applications. Studies involving benzoic acid derivatives have shown promise in treating conditions such as diabetes and neurodegenerative diseases due to their ability to modulate biological pathways. For example, certain benzoic acid derivatives have been linked to the modulation of PPARα, which plays a role in lipid metabolism and inflammation .

Organic Synthesis

Intermediate in Chemical Reactions

this compound is often utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity can be exploited in various coupling reactions, allowing chemists to build more intricate structures. The compound can be transformed into other functionalized benzoic acids or used in the synthesis of pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry

In material science, compounds like this compound are investigated for their potential use in polymer formulations. The incorporation of halogenated compounds into polymers can improve thermal stability and mechanical properties. Research into these applications is ongoing, focusing on how such modifications can enhance material performance under various conditions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 6-Chloro-3-ethoxy-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The chloro, ethoxy, and fluoro groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following structurally related compounds are compared based on substituent patterns, molecular properties, and applications (Table 1):

Table 1: Structural Comparison of 6-Chloro-3-ethoxy-2-fluorobenzoic Acid and Analogues

Physicochemical Properties and Reactivity

- Acidity : The carboxylic acid group’s pKa is influenced by substituents. Electron-withdrawing groups (Cl, F) typically increase acidity, but the ethoxy group (electron-donating) at position 3 may counterbalance this effect. For example, 5-Chloro-2,4-difluorobenzoic acid (two F atoms) is likely more acidic than the target compound .

- Solubility : Ethoxy and trifluoromethyl groups (e.g., in Ethyl 6-ethoxy-2-fluoro-3-(trifluoromethyl)benzoate ) enhance lipophilicity, reducing water solubility compared to unsubstituted benzoic acids.

- Reactivity : The ethoxy group in this compound may slow electrophilic substitution reactions compared to compounds with smaller substituents like methoxy .

Biological Activity

6-Chloro-3-ethoxy-2-fluorobenzoic acid is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular structure includes a benzoic acid moiety with chloro, ethoxy, and fluoro substituents, which are known to influence its chemical reactivity and biological interactions.

Chemical Structure

The chemical formula for this compound is C₉H₈ClF O₂, with a molecular weight of approximately 202.6 g/mol. The presence of halogen atoms (chlorine and fluorine) and an ethoxy group are significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The unique substitution pattern enhances its binding affinity and reactivity, potentially modulating biological processes such as enzyme inhibition or receptor activation .

Research Findings

Recent studies have indicated that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary research suggests that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating bacterial infections .

- Anticancer Activity : The compound has also been explored for its potential anticancer properties. Its structural characteristics may allow it to interfere with cancer cell proliferation, although specific mechanisms remain under investigation.

- Enzyme Inhibition : The interactions between the compound and various enzymes could lead to significant pharmacological effects, particularly in pathways relevant to disease processes .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloro-2-ethoxy-3-fluorobenzoic acid | Different substitution pattern | Moderate antimicrobial activity |

| 4-Chloro-3-ethoxy-2-fluorobenzoic acid | Lacks fluorine; altered reactivity | Limited studies available |

| Methyl 6-chloro-3-ethoxy-2-fluorobenzoate | Methyl ester derivative | Potentially enhanced reactivity in biological systems |

This table illustrates how variations in substitution can significantly affect the biological properties of related compounds.

Antimicrobial Studies

In one study examining the antimicrobial activity of halogenated benzoic acids, this compound was tested against several bacterial strains. Results indicated that the compound exhibited a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Research

Another research effort focused on the anticancer properties of various benzoic acid derivatives, including this compound. This study utilized cell lines representing different types of cancer and found that treatment with the compound resulted in reduced cell viability and increased apoptosis in certain cancer cell lines, indicating promising therapeutic potential .

Q & A

What are the key considerations for designing a synthetic route for 6-Chloro-3-ethoxy-2-fluorobenzoic acid?

Level: Basic

Methodological Answer:

A robust synthesis begins with selecting precursors with appropriate substituent positions. For example:

- Step 1: Start with a fluorobenzoic acid derivative (e.g., 2-fluorobenzoic acid) and introduce chlorine and ethoxy groups via electrophilic aromatic substitution (EAS) or nucleophilic substitution. Protecting the carboxylic acid group with a methyl ester during substitution reactions can prevent side reactions.

- Step 2: Optimize reaction conditions (temperature, solvent polarity) to control regioselectivity. For instance, meta-directing groups (e.g., –COOH) may influence halogenation outcomes.

- Step 3: Deprotect the ester group under acidic or basic hydrolysis to regenerate the carboxylic acid.

Validation: Use thin-layer chromatography (TLC) and melting point analysis to confirm intermediate purity. Compare spectral data (NMR, IR) with structurally similar compounds like 2-Chloro-6-fluorobenzoic acid (mp 159–161°C) .

How can researchers resolve discrepancies in NMR spectral data for this compound?

Level: Advanced

Methodological Answer:

Contradictions in NMR signals often arise from:

- Solvent effects: Use deuterated DMSO or CDCl₃ to stabilize the compound and reduce splitting artifacts.

- Dynamic exchange processes: Variable-temperature NMR can identify rotational barriers in ethoxy or carboxylic acid groups.

- Impurities: Confirm purity via high-performance liquid chromatography (HPLC) or mass spectrometry. For example, Kanto Reagents uses >95.0% purity thresholds for fluorobenzoic acid derivatives .

Case Study: If unexpected peaks persist, compare with published spectra of analogs like 3-Chloro-4-fluorobenzoic acid (CAS 403-16-7) to identify positional isomerism .

What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?

Level: Advanced

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation in ethanol/water. Use SHELX programs (e.g., SHELXL for refinement) to resolve heavy atoms (Cl, F) and assess bond angles/distances .

- Challenges: Fluorine’s low electron density may complicate data collection. Mitigate by using synchrotron radiation or longer exposure times.

- Validation: Cross-check unit cell parameters with Cambridge Structural Database entries for chloro-fluoro benzoic acids.

How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Level: Advanced

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA to model electrostatic potential surfaces (EPS) and identify electrophilic sites. The electron-withdrawing –Cl and –F groups may deactivate the ring, directing nucleophiles to specific positions.

- Solvent Effects: Simulate reactions in polar aprotic solvents (e.g., DMF) using COSMO-RS to account for solvation.

- Validation: Compare predicted transition states with experimental kinetic data from analogous reactions (e.g., substitutions on 3,5-Difluoro-2-hydroxybenzoic acid) .

What experimental protocols ensure stability during storage and handling?

Level: Basic

Methodological Answer:

- Storage: Store at 2–8°C in amber glass vials to prevent photodegradation. Avoid moisture by using desiccants.

- Handling: Conduct stability tests under accelerated conditions (40°C/75% RH for 4 weeks) and monitor via HPLC. Compounds like 2-Methoxy-6-(trifluoromethyl)benzoic acid require similar protocols .

How can researchers address contradictory results in regioselectivity studies?

Level: Advanced

Methodological Answer:

- DOE Approach: Use a factorial design to test variables (temperature, catalyst loading). For example, higher temps may favor para-substitution despite meta-directing groups.

- Isolation of Byproducts: Characterize minor products via LC-MS and compare with computed reaction pathways.

- Case Study: Analogous conflicts in 3-Chloro-5-fluorobenzoic acid synthesis (CAS 25026-64-6) were resolved by adjusting solvent polarity .

What spectroscopic techniques are optimal for distinguishing positional isomers?

Level: Basic

Methodological Answer:

- ¹⁹F NMR: Fluorine’s high sensitivity helps differentiate isomers. For example, this compound vs. 4-Chloro-2-ethoxy-3-fluorobenzoic acid.

- IR Spectroscopy: Carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) confirm functional group integrity.

- Reference Data: Cross-reference with libraries like PubChem or ECHA for fluorobenzoic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.